
Wnt agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Wnt アゴニスト 1 は、細胞増殖、分化、組織再生などのさまざまな生理学的プロセスに不可欠な Wnt シグナル伝達経路を活性化する低分子です。 Wnt シグナル伝達経路は、胚発生および成体組織の恒常性に関係しており、治療用途の重要な標的となっています .
準備方法
合成経路と反応条件: Wnt アゴニスト 1 の合成には、中間体の調製と最終的なカップリング反応など、いくつかのステップが含まれます。 具体的な合成経路と反応条件は異なる場合がありますが、通常は有機溶媒、触媒、および制御された温度条件を使用して、目的の生成物の収率と純度を確保します .
工業生産方法: Wnt アゴニスト 1 の工業生産には、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。 これには、自動反応器、連続フローシステム、および厳格な品質管理対策を使用して、一貫性とスケーラビリティを確保することがよく含まれます .
化学反応の分析
Mechanism of Action in Wnt/β-Catenin Pathway Activation
Wnt agonist 1 bypasses canonical Wnt ligand-receptor interactions by directly modulating downstream components of the pathway. Key mechanistic insights include:
- β-Catenin Stabilization : Unlike GSK3 inhibitors (e.g., CHIR99021), this compound prevents β-catenin degradation by disrupting the Axin-mediated phosphorylation complex. This stabilizes β-catenin, enabling its nuclear translocation and transcriptional activation of TCF/LEF target genes .
- Receptor-Independent Activity : The compound does not require Frizzled or LRP5/6 receptors, making it effective in cell types with low receptor expression .
Comparative Analysis of Wnt Pathway Agonists
The table below contrasts this compound with other canonical Wnt activators:
Compound | Target | Mechanism | Selectivity |
---|---|---|---|
This compound | β-catenin degradation complex | Inhibits β-catenin phosphorylation | Does not inhibit GSK3β |
CHIR99021 | GSK3β | Competitive ATP inhibition | Broad kinase effects |
R-spondin | LGR5/R-spondin receptors | Enhances Wnt-Frizzled binding | Ligand-dependent |
IWR-1 | Tankyrase | Stabilizes Axin via PARP inhibition | Indirect β-catenin effects |
Data synthesized from pathway analyses and receptor interaction studies .
Structural and Functional Insights
While the exact synthetic route of this compound remains proprietary, its functional groups are optimized for:
科学的研究の応用
Tissue Injury and Regeneration
Wnt agonist 1 has been shown to mitigate damage from hemorrhagic shock by preserving organ function and reducing apoptosis. In a study involving animal models, treatment with Wnt agonist resulted in significant reductions in serum markers of organ injury (e.g., AST, lactate) and improved histological outcomes in lung tissue following hemorrhage . Specifically:
- Lung Protection : Wnt agonist treatment decreased lung myeloperoxidase activity and IL-6 mRNA levels, indicating reduced inflammation .
- Renal Function : The compound improved renal regeneration and function while attenuating oxidative stress markers such as nitrotyrosine proteins .
Cancer Therapy
The modulation of Wnt signaling has potential implications in cancer therapy. This compound is being investigated for its ability to enhance the efficacy of existing cancer treatments by promoting apoptosis in cancer cells. Preclinical studies suggest that activating the Wnt pathway can sensitize certain malignancies to chemotherapy . Notable findings include:
- Melanoma Treatment : Research indicates that small molecule Wnt activators like this compound can enhance the anti-tumor effects when combined with conventional therapies .
- Clinical Trials : Various clinical trials are underway to evaluate the effectiveness of Wnt pathway modulators in treating cancers such as acute myeloid leukemia and solid tumors .
Case Study 1: Hemorrhagic Shock Model
In a controlled study on hemorrhagic shock, administration of this compound significantly preserved β-catenin levels and increased cyclin D1 expression during resuscitation. This correlated with improved organ function and reduced tissue damage, highlighting the therapeutic potential of Wnt agonists in acute injury scenarios .
Case Study 2: Cancer Cell Lines
In vitro studies demonstrated that this compound could enhance β-catenin activity in various cancer cell lines, leading to increased expression of target genes associated with cell survival and proliferation. These findings support the hypothesis that Wnt activation may provide a novel approach for cancer treatment by promoting apoptosis in resistant tumor cells .
Data Summary
作用機序
Wnt アゴニスト 1 は、Wnt シグナル伝達経路を活性化することによってその効果を発揮します。 機構には以下が含まれます。
フリzzled 受容体への結合: この化合物は、細胞表面のフリzzled 受容体に結合し、Wnt シグナル伝達カスケードを引き起こします.
β-カテニンの安定化: β-カテニンの分解を防ぎ、蓄積して核に移行できるようにします.
類似の化合物:
Wnt3A: 同様の機構を通じて Wnt シグナル伝達経路を活性化する天然リガンド.
BML-284: 同様の特性と用途を持つ別の合成 Wnt アゴニスト.
Wnt/β-カテニン アゴニスト 1: 同様の作用機序を持つ化合物であり、さまざまな研究用途で使用されています.
Wnt アゴニスト 1 の独自性: Wnt アゴニスト 1 は、Wnt シグナル伝達経路を活性化する際のその高い効力と特異性のために独自です。 これは、安定性、合成の容易さ、およびさまざまな生物学的システムにおける有効性という点で利点を提供します .
類似化合物との比較
Wnt3A: A natural ligand that activates the Wnt signaling pathway through similar mechanisms.
BML-284: Another synthetic Wnt agonist with similar properties and applications.
Wnt/β-catenin agonist 1: A compound with a similar mechanism of action, used in various research applications.
Uniqueness of Wnt Agonist 1: this compound is unique due to its high potency and specificity in activating the Wnt signaling pathway. It offers advantages in terms of stability, ease of synthesis, and effectiveness in various biological systems .
生物活性
Wnt agonist 1 is a significant compound in the realm of biochemical research, particularly due to its role in modulating the Wnt signaling pathway. This pathway is crucial for various biological processes, including embryonic development, cellular proliferation, and tissue homeostasis. Dysregulation of Wnt signaling has been associated with numerous diseases, including cancer and neurodegenerative disorders.
This compound acts as a cell-permeable agonist that stimulates the Wnt/β-catenin signaling pathway. Upon administration, it induces β-catenin stabilization and promotes its translocation into the nucleus, where it activates TCF-dependent transcriptional activity. The effective concentration (EC50) for this compound is approximately 0.7 μM, indicating its potency in activating this pathway .
Key Biological Effects
- Transcriptional Activation : this compound enhances the transcription of genes involved in cell proliferation and differentiation.
- Embryonic Development : In studies using Xenopus embryos, treatment with this compound led to significant morphological alterations, such as reduced head size and eye defects, mimicking the effects of excessive Wnt signaling during early development stages .
Case Studies
- Xenopus Embryo Study :
-
Cisplatin-Induced Nephrotoxicity :
- Objective : To evaluate whether Wnt/β-catenin activation could mitigate kidney damage caused by cisplatin.
- Findings : The Wnt agonist BIO (similar mechanism to this compound) demonstrated protective effects against nephrotoxicity by promoting renal cell survival through enhanced β-catenin signaling .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other known Wnt agonists:
Compound | EC50 (μM) | Biological Effects | Model Organism |
---|---|---|---|
This compound | 0.7 | Induces β-catenin stabilization; developmental defects | Xenopus embryos |
BIO | N/A | Protects against nephrotoxicity | Mouse models |
R-spondin | N/A | Enhances Wnt signaling; promotes stem cell maintenance | Various mammalian models |
Implications for Disease Treatment
The modulation of the Wnt signaling pathway through compounds like this compound holds potential for therapeutic applications:
- Cancer Therapy : Targeting the Wnt pathway may offer a strategy for selectively inducing apoptosis in cancer cells while sparing normal tissues .
- Regenerative Medicine : Enhancing β-catenin activity could promote tissue regeneration and repair mechanisms in conditions such as liver injury or osteoporosis .
特性
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。